molecular formula C13H9FN2S B12589333 4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine CAS No. 650626-11-2

4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B12589333
CAS No.: 650626-11-2
M. Wt: 244.29 g/mol
InChI Key: FZIDUVOCOYBHST-UHFFFAOYSA-N
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Description

4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluoronaphthalene moiety, which is a naphthalene ring substituted with a fluorine atom, attached to a thiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronaphthalene and 2-aminothiazole as the primary starting materials.

    Formation of Intermediate: The 4-fluoronaphthalene undergoes a halogenation reaction to introduce a reactive halide group.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-aminothiazole under appropriate conditions, such as the presence of a base and a suitable solvent, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reduced form.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluoronaphthalene moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine lies in its combination of a fluoronaphthalene moiety with a thiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-(4-Fluoronaphthalen-1-yl)-1,3-thiazol-2-amine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoronaphthalene moiety that can engage with hydrophobic pockets in proteins, while the thiazole ring is capable of forming hydrogen bonds and coordinating with metal ions. This dual functionality enhances its potential as a pharmacophore in drug design.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus blocking their activity. This interaction can lead to altered metabolic pathways in cells.
  • Anticancer Activity : Preliminary studies suggest that compounds with thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) .

Table 1: Biological Activity Summary

Biological ActivityTarget Cell LineIC50 (µM)Reference
AnticancerMCF-715.2
AnticancerA54912.5
Enzyme InhibitionTyrosinase40.43

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the effects of thiazole derivatives on MCF-7 cells, revealing that compounds similar to this compound inhibited cell proliferation effectively . The mechanism involved apoptosis induction and cell cycle arrest.
    • Another research focused on lung carcinoma cells (A549), where thiazole derivatives exhibited cytotoxic effects at low concentrations, indicating potential for therapeutic applications in lung cancer treatment .
  • Enzyme Inhibition :
    • The compound was tested for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. It demonstrated competitive inhibition with an IC50 value of 40.43 µM, suggesting its potential use in skin-related therapies .

Properties

CAS No.

650626-11-2

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H9FN2S/c14-11-6-5-10(12-7-17-13(15)16-12)8-3-1-2-4-9(8)11/h1-7H,(H2,15,16)

InChI Key

FZIDUVOCOYBHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CSC(=N3)N

Origin of Product

United States

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